KIF20A ATPase Inhibition: Microtubule-Stimulated vs. Basal Activity Differentiation
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile demonstrates measurable inhibition of human KIF20A (MKLP-2) ATPase activity, with a clear differentiation between microtubule-stimulated and basal conditions [1]. Under microtubule-stimulated conditions using N-terminal MKLP-2 (residues 56-505) isolated from human hepatocellular carcinoma cells, the compound exhibits an IC50 of 830 nM [1]. In contrast, under basal ATPase conditions with the same protein construct, the IC50 increases to 1,350 nM [1]. This 1.6-fold difference (520 nM shift) reveals that the compound's inhibitory potency is influenced by the activation state of the target, a property not universally observed across all 2,4-dimethoxypyrimidine analogs and relevant for applications requiring state-dependent kinase modulation [2].
| Evidence Dimension | KIF20A ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 830 nM (microtubule-stimulated); 1,350 nM (basal) |
| Comparator Or Baseline | Same compound under different assay conditions |
| Quantified Difference | 1.6-fold potency shift (520 nM difference) |
| Conditions | N-terminal MKLP-2 (56-505 residues) from human hepatocellular carcinoma cells; pyruvate kinase/lactate dehydrogenase coupled assay |
Why This Matters
This condition-dependent potency profile informs selection for assays requiring differential modulation of mitotic kinesin activity states.
- [1] BindingDB. Entry BDBM50140923 (CHEMBL3753955). KIF20A ATPase inhibition: IC50 = 830 nM (microtubule-stimulated), 1,350 nM (basal). ChEMBL curated data. View Source
- [2] Celgene Avilomics Research, Inc. 2,4-disubstituted pyrimidine compounds useful as kinase inhibitors. Patent No. US10596172B2. View Source
